Cas no 1784501-48-9 (3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole)

3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole 化学的及び物理的性質
名前と識別子
-
- 3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole
-
- インチ: 1S/C6H10N4/c1-10-4-8-6(9-10)5-2-7-3-5/h4-5,7H,2-3H2,1H3
- InChIKey: FVJWHYXETFSNEP-UHFFFAOYSA-N
- SMILES: N1(C)C=NC(C2CNC2)=N1
3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM536807-500mg |
3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole |
1784501-48-9 | 95%+ | 500mg |
$1722 | 2023-02-02 | |
Chemenu | CM536807-1g |
3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole |
1784501-48-9 | 95%+ | 1g |
$2590 | 2023-02-02 |
3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole 関連文献
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazoleに関する追加情報
3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole: A Comprehensive Overview
3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole, also known by its CAS registry number CAS No. 1784501-48-9, is a compound of significant interest in the fields of organic chemistry and materials science. This molecule has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into the chemical structure, synthesis methods, properties, and recent advancements related to this compound.
The chemical structure of 3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole consists of a triazole ring system with an azetidine substituent. The triazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The azetidine group, a four-membered saturated ring with one nitrogen atom, is attached to the triazole ring at position 3. This combination creates a molecule with both aromatic and saturated characteristics, making it versatile for various chemical reactions and applications.
Recent studies have highlighted the potential of 3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole in drug discovery and development. The triazole moiety is known for its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. This property makes it a valuable component in designing bioactive molecules with specific therapeutic effects. For instance, researchers have explored its role in anti-inflammatory agents and anticancer drugs due to its ability to modulate key cellular pathways.
In addition to its biological applications, CAS No. 1784501-48-9 has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent advancements in thin-film transistor (TFT) technology have demonstrated that this compound can enhance device performance by improving charge transport properties. Such findings underscore its potential in the development of next-generation electronic materials.
The synthesis of 3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole involves a multi-step process that typically begins with the preparation of the azetidine ring followed by cyclization to form the triazole moiety. Researchers have optimized various synthetic routes to improve yield and purity. For example, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining high product quality.
From an environmental standpoint, understanding the stability and degradation pathways of CAS No. 1784501-48-9 is crucial for assessing its ecological impact. Studies have shown that this compound exhibits moderate stability under standard conditions but can degrade under specific environmental stressors such as UV light or microbial activity. These insights are essential for developing sustainable practices in its production and disposal.
In conclusion, 3-(Azetidin-3-yl)-1-methyl-1H-[triazole], identified by its CAS number CAS No. 1784501–48–9, represents a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it a valuable tool in drug discovery, materials science, and beyond. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.
1784501-48-9 (3-(Azetidin-3-yl)-1-methyl-1H-1,2,4-triazole) Related Products
- 2171490-90-5(3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)
- 479356-89-3([(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate)
- 2138518-05-3(1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester)
- 1472038-60-0(8-chloro-6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one)
- 1207061-66-2((2E)-N-(4-{(5-methyl-1,3,4-thiadiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)-3-phenylprop-2-enamide)
- 2114341-25-0(1-2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-ylethan-1-one)
- 2324109-69-3(N-({2,4-dioxo-1,3-diazaspiro4.4nonan-6-yl}methyl)prop-2-enamide)
- 2228335-26-8(methyl 3-hydroxy-3-(2,3,6-trifluorophenyl)propanoate)
- 2171739-26-5(4-(3-bromo-5-chlorophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 921554-67-8(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide)




